molecular formula C18H16N4O3S2 B2870757 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899961-75-2

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2870757
CAS No.: 899961-75-2
M. Wt: 400.47
InChI Key: FKTJCWGFOKJUFA-UHFFFAOYSA-N
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Description

The compound 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide features a benzofuropyrimidinone core fused with a thioacetamide-thiazole pharmacophore. Its structure includes:

  • Benzofuro[3,2-d]pyrimidinone: A tricyclic system combining benzofuran and pyrimidinone moieties.
  • 3-propyl substituent: Enhances lipophilicity and modulates steric interactions.
  • Thioether linkage: Connects the core to an acetamide group.

This scaffold is hypothesized to exhibit kinase inhibitory or antimicrobial activity, based on structural similarities to known bioactive compounds .

Properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-2-8-22-16(24)15-14(11-5-3-4-6-12(11)25-15)21-18(22)27-10-13(23)20-17-19-7-9-26-17/h3-7,9H,2,8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTJCWGFOKJUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, followed by oxidation and elimination sequences . This method is efficient under mild and metal-free conditions, yielding functionalized benzofuro[3,2-d]pyrimidine derivatives in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuro[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

Benzofuropyrimidinone vs. Quinazolinone Derivatives
  • Compound 5 (): Core: Quinazolinone (two aromatic rings fused with pyrimidinone). Substituents: Phenyl at position 3, thioxothiazolidinone-linked acetamide.
  • N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (): Core: Quinazolinone with a sulfonamide group. Substituents: Sulfamoylphenyl at position 3. Activity: Sulfonamide derivatives often target carbonic anhydrases or kinases, whereas the thiazole in the target compound may shift selectivity .
Benzofuropyrimidinone vs. Pyrimidinone Derivatives
  • Compound 19 (): Core: Dihydropyrimidinone (non-fused pyrimidinone). Substituents: 3,5-Dimethoxyphenyl and trifluoromethyl benzothiazole. Activity: CK1 kinase inhibitor with enhanced metabolic stability due to trifluoromethyl and methoxy groups .
Thiazole vs. Thiadiazole Derivatives
  • ZINC2498422 (): Core: Benzofuropyrimidinone. Substituents: Ethylsulfanyl-thiadiazole. Key Difference: Thiadiazole’s additional nitrogen may increase polarity but reduce cell permeability compared to the target’s thiazole .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 3-propyl group in the target compound likely improves aqueous solubility compared to phenyl or trifluoromethyl substituents in analogs .
  • Metabolic Stability : Thiazole rings are prone to oxidative metabolism, but the acetamide linkage may mitigate this compared to thiadiazole derivatives .
  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.8 (predicted via analogous structures), balancing membrane permeability and solubility .

Biological Activity

The compound 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications based on existing literature.

Structural Characteristics

The molecular formula of the compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S, and its structure features a benzofuro-pyrimidine core linked to a thiazole group through a thioether bond. The presence of multiple functional groups contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC22H20N4O3S
Molecular Weight440.48 g/mol
Structural FeaturesBenzofuro-pyrimidine, thiazole
Functional GroupsThioether, amide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Benzofuro-Pyrimidine Core : Utilizing precursors such as substituted phenols and pyrimidine derivatives.
  • Thioether Formation : Reaction with thiol compounds to introduce the thio linkage.
  • Final Acetamide Formation : Coupling with thiazole derivatives to yield the target compound.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for achieving high yields and purity.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Research indicates potential efficacy against a range of bacterial strains. The unique structure may enhance binding to bacterial enzymes or receptors.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting it may inhibit cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have examined the biological activity of similar compounds within the same structural class:

  • Study on Antimicrobial Properties :
    • A study reported that related benzofuro-pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment :
    • Research involving various cancer cell lines (e.g., HeLa and MCF7) demonstrated that compounds with similar scaffolds induced apoptosis via the mitochondrial pathway.
    • IC50 values were determined, indicating effective concentrations for inhibiting cell growth.
  • Enzyme Interaction Studies :
    • Enzyme assays revealed that certain derivatives could inhibit enzymes like dihydrofolate reductase (DHFR), essential for nucleotide synthesis in rapidly dividing cells.

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